molecular formula C10H12N2O4S B13947485 (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B13947485
M. Wt: 256.28 g/mol
InChI Key: XVVRFGHSKBTGGX-UHFFFAOYSA-N
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Description

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a chemical compound with a unique structure that includes a nitro group, an indene moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the following steps:

    Nitration of Indene: The starting material, indene, undergoes nitration to introduce the nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Formation of Methanesulfonamide: The amino group is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group, which can then participate in further reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Bases such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-dihydro-1H-inden-2-yl)methanesulfonamide: Lacks the nitro group, which affects its reactivity and applications.

    (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, leading to different reactivity and uses.

Uniqueness

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to the presence of both a nitro group and a methanesulfonamide group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2,(H2,11,15,16)

InChI Key

XVVRFGHSKBTGGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

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